Ethyl acetamidocyanoacetate

Descripción general

Descripción

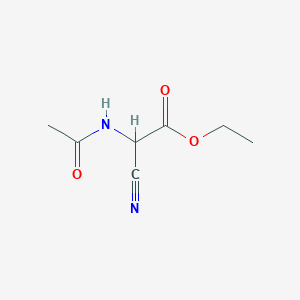

Ethyl acetamidocyanoacetate, also known as N-Acetyl-2-cyanoglycine ethyl ester, is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 .

Molecular Structure Analysis

The molecular structure of Ethyl acetamidocyanoacetate can be represented by the linear formula CH3CONHCH(CN)CO2C2H5 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

Ethyl acetamidocyanoacetate is a white to off-white powder . It has a melting point of 125-130 °C (lit.) . It’s suitable for solution phase peptide synthesis .Aplicaciones Científicas De Investigación

Here’s some basic information about Ethyl acetamidocyanoacetate:

Chemical Structure and Properties

Ethyl acetamidocyanoacetate, also known as N-Acetyl-2-cyanoglycine ethyl ester, has the linear formula CH3CONHCH (CN)CO2C2H5 . Its molecular weight is 170.17 and its CAS Number is 4977-62-2 .

Peptide Synthesis

Ethyl acetamidocyanoacetate is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds. The process is used in a wide range of applications, from the production of therapeutic peptides to the synthesis of protein samples for biological research.

Mecanismo De Acción

Ethyl acetamidocyanoacetate is a chemical compound with the linear formula CH3CONHCH(CN)CO2C2H5 . It has a molecular weight of 170.17 . This compound is used in various biochemical research, including proteomics . Here is a general overview based on the typical steps involved in the mechanism of action for similar compounds.

Propiedades

IUPAC Name |

ethyl 2-acetamido-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIRLABNGAZSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292093 | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl acetamidocyanoacetate | |

CAS RN |

4977-62-2 | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4977-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

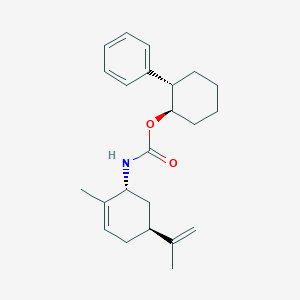

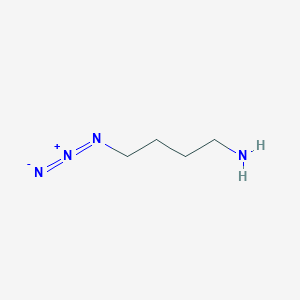

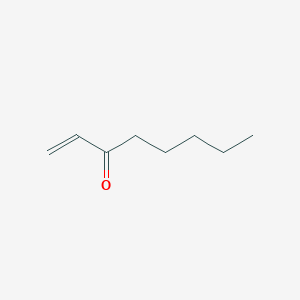

Feasible Synthetic Routes

Q & A

A: Ethyl acetamidocyanoacetate serves as a crucial building block for various heterocycles. For instance, it undergoes Michael addition with α,β-unsaturated ketones, followed by FeCl3-mediated intramolecular ketone-nitrile annulation and aromatization, yielding 3-acetamido-2-pyridone derivatives. [] This reaction sequence highlights the reagent's ability to contribute to both the carbon framework and nitrogen atom of the pyridone ring.

A: Ethyl acetamidocyanoacetate plays a pivotal role in a novel three-step synthesis of 3-aryl β-carbolin-1-ones. [, ] The process involves Michael addition of the reagent to chalcones, followed by an acid-mediated cyclization to form the pyridone ring. A subsequent Cu(I)-catalyzed intramolecular N-arylation furnishes the β-carbolin-1-one scaffold. These compounds exhibit significant in vitro activity against tumor cell proliferation, showcasing the potential of ethyl acetamidocyanoacetate in medicinal chemistry. []

A: Ethyl acetamidocyanoacetate serves as a key starting material in synthesizing DL-ornithine. [] The process involves condensing the reagent with 3-bromopropylphthalimide, followed by hydrolysis of the resulting nitrile intermediate. This method provides a convenient route to access this essential amino acid.

A: Ethyl acetamidocyanoacetate exhibits versatility in synthesizing various other amino acids. For example, it's used to prepare multilabeled histidine, specifically DL-histidine-α-13C-3-15N-2,5-2H2. [] This labeled histidine serves as a valuable tool in mass spectrometry for studying histidine metabolism. Furthermore, the reagent acts as a precursor in the synthesis of DL-lysine and DL-tyrosine labeled with isotopic carbon-14, providing valuable tools for metabolic studies. []

A: Fourteen structural analogues of ornithine, synthesized using ethyl acetamidocyanoacetate as a starting point, were evaluated as inhibitors of the enzyme L-ornithine carboxylase (ODC). [] This study aimed to understand the structural requirements for binding to the enzyme's active site. The findings revealed that (+)-α-methylornithine, synthesized from ethyl acetamidocyanoacetate, acted as a potent reversible inhibitor of ODC, providing valuable insights into the enzyme's mechanism.

A: The presence of the acidic methylene group, flanked by the acetamido and cyano groups, renders ethyl acetamidocyanoacetate susceptible to deprotonation, generating a stabilized carbanion. [] This carbanion readily undergoes alkylation reactions with various electrophiles. For example, in the synthesis of α-substituted serines as potential inhibitors of serine hydroxymethyltransferase, the anion derived from ethyl acetamidocyanoacetate was alkylated with appropriate reagents. [] This demonstrates the utility of the reagent in creating modified amino acid derivatives.

A: Ethyl acetamidocyanoacetate, containing both amide (-NH) and ester (-COOR) groups, was employed as a model compound to investigate the micro-solvation of these functional groups in neat DMSO using 1H-NMR spectroscopy and computational methods. [] Results revealed that DMSO molecules engage in multiple strong interactions with the studied molecules, particularly with the carbonyl groups. These findings offer significant insights into DMSO's impact on biomolecular structures and its interactions with biomolecular functional groups.

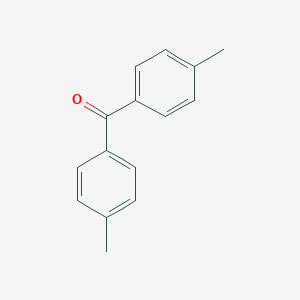

A: p-(4-Hydroxybenzoyl)phenylalanine is a photoreactive amino acid analog with applications in studying peptide-protein interactions. [] Its synthesis involves a multistep procedure where ethyl acetamidocyanoacetate reacts with a benzophenone derivative. This reaction highlights the reagent's versatility in constructing complex amino acid analogs. The resulting p-(4-hydroxybenzoyl)phenylalanine can be radioiodinated, enabling the investigation of peptide interactions with their receptors, as demonstrated with the substance P receptor.

A: Triphenylphosphine catalyzes the reaction between ethyl acetamidocyanoacetate and alkyl propiolates, leading to polyfunctionalized alkenes and α,β-unsaturated γ-lactams. [, ] While the exact mechanism requires further investigation, it likely involves the formation of a phosphonium ylide intermediate. This ylide can then react with the alkyl propiolate through a Michael addition-cyclization cascade to afford the observed products. This reaction highlights the utility of ethyl acetamidocyanoacetate in forming complex molecular architectures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)